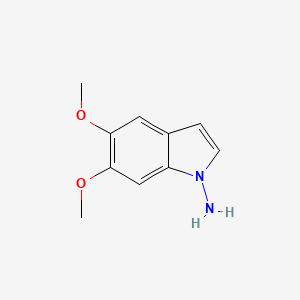
5,6-Dimethoxy-1H-indol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-1H-indol-1-amine: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1H-indol-1-amine typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other cyclization reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethoxy-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dimethoxy-1H-indol-1-amine is used as a building block in the synthesis of more complex indole derivatives. It is also studied for its reactivity and potential to form novel compounds .
Biology: In biological research, indole derivatives are investigated for their roles in cell signaling and as potential therapeutic agents. This compound may be explored for its effects on various biological pathways .
Medicine: Indole derivatives, including this compound, are of interest in medicinal chemistry for their potential to treat diseases such as cancer, microbial infections, and neurological disorders .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-1H-indol-1-amine involves its interaction with various molecular targets. The indole ring system can bind to receptors and enzymes, modulating their activity. This interaction can affect cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound with a simpler structure.
5-Methoxy-1H-indol-1-amine: A derivative with a single methoxy group.
6-Methoxy-1H-indol-1-amine: Another derivative with a methoxy group at a different position.
Uniqueness: 5,6-Dimethoxy-1H-indol-1-amine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5,6-dimethoxyindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
NEFRMBASPIIITD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN2N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



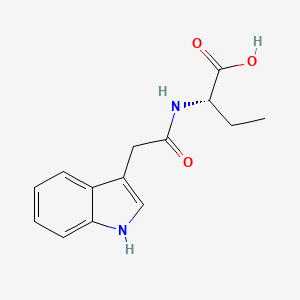
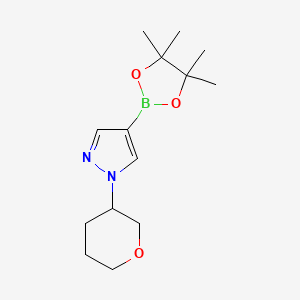
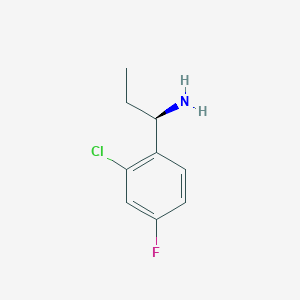


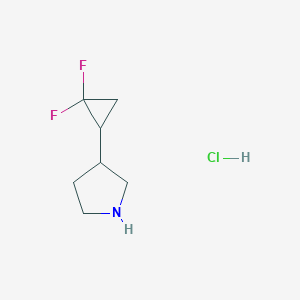
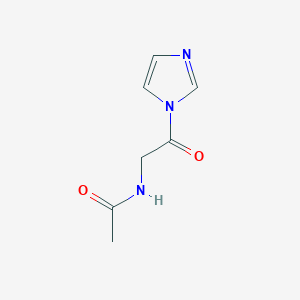
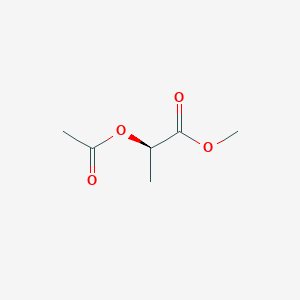

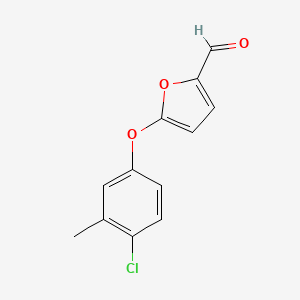
![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
